(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent research . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is characterized by a morpholine (1,4-oxazinane) motif, which has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .
Scientific Research Applications
Synthesis and Thermochromic Properties : A study by Komissarov et al. (1991) explored the unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, which involved the oxidation of a compound related to (S)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate. This research highlights the potential application in materials science, particularly in developing substances with thermochromic properties (Komissarov et al., 1991).
Crystal Structure Analysis : The work of Wang et al. (2011) on (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate provides insights into the molecular structure of compounds closely related to this compound. Understanding the crystal structure of such compounds can be crucial for their application in drug design and material sciences (Wang et al., 2011).
α-Amidoalkylation Reaction Studies : Research by Dobrev et al. (1992) on α-amidoalkylation of ambident nucleophiles, including tert-butyl esters, provides insights into the chemical reactivity and potential applications in organic synthesis. This research is significant for understanding the reactivity of compounds like this compound in various organic reactions (Dobrev et al., 1992).
Synthesis of Stemofoline Analogues : The study by Thomas and Vickers (2009) discusses the synthesis of stemofoline, a complex organic molecule, using (S)-tert-butylsulfinimine and methyl (S)-4-benzyloxy-3-methylbutanoate. This research is important in the field of medicinal chemistry and drug development (Thomas & Vickers, 2009).
Hydroformylation Reaction : Research by Kollár and Sándor (1993) on the hydroformylation of a morpholine derivative closely related to this compound demonstrated high diastereoselectivity. This study is relevant in the field of catalysis and organic synthesis (Kollár & Sándor, 1993).
Antimicrobial Evaluation : Nagavelli et al. (2014) conducted a study on the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate, which is structurally similar to this compound. This research has implications in the development of new antimicrobial agents (Nagavelli et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCCNNRVKAUBS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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